4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Ghrelin receptor agonism GHSR-1a FLIPR calcium mobilization assay

Select this compound for preclinical models requiring a selective, CNS-penetrant ghrelin receptor full agonist. With an EC50 of 0.158 nM and a 0.7:1 brain-to-blood ratio, it enables robust defecation studies and PK/PD modeling without motilin receptor interference. Ideal for constipation, ileus, and assay validation protocols.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
CAS No. 921861-18-9
Cat. No. B3304708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
CAS921861-18-9
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H24N2O3S/c1-5-22-18-11-8-16(12-14(18)13-19(22)23)21-26(24,25)17-9-6-15(7-10-17)20(2,3)4/h6-12,21H,5,13H2,1-4H3
InChIKeyGMVMMRRZWUOFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921861-18-9): Chemical Identity, Nomenclature & Procurement Classification


The compound 4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921861-18-9) is a synthetic small-molecule belonging to the oxindole–sulfonamide structural class. It is catalogued under the research codes SB-791016 and GSK-894281, and is formally classified as a growth hormone secretagogue (ghrelin) receptor agonist [1]. Its molecular formula is C20H24N2O3S, with a molecular weight of 372.5 g/mol [2]. The compound was first disclosed in a 2008 lead optimisation study from GlaxoSmithKline and has since been referenced in peer-reviewed pharmacology literature for its centrally acting ghrelin receptor agonist properties [3].

Why Generic Oxindole Sulfonamides Cannot Substitute for CAS 921861-18-9 in Ghrelin Receptor Pharmacology: Critical Selectivity, CNS Exposure & Oral Bioavailability Gaps


Oxindole sulfonamide derivatives as a class have been explored against diverse targets including BTK, carbonic anhydrase isoforms, and SMYD3 [1][2]. However, target specificity, receptor activation kinetics, and ADME properties are exquisitely sensitive to subtle structural variations. For instance, within the ghrelin receptor agonist field, SM-130686 exhibits only partial agonist activity (~55% of ghrelin's maximal Ca2+ response) [3], while capromorelin demonstrates a substantially weaker EC50 of 3 nM at the rat pituitary receptor compared to the sub-nanomolar potency profile of SB-791016 . Furthermore, the para-tert-butylphenylsulfonamide substitution pattern on the oxindole core of CAS 921861-18-9 is structurally distinct from the piperazine-indoline scaffold of GSK-894281 (CAS 874958-63-1), meaning that activity data between these two SB/GSK-coded compounds cannot be assumed interchangeable. The quantitative evidence below establishes precisely where CAS 921861-18-9 differentiates from its closest structural and pharmacological analogs.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921861-18-9) vs. Closest Ghrelin Receptor Agonist Comparators


Sub-Nanomolar Ghrelin Receptor Potency: CAS 921861-18-9 (SB-791016) vs. Anamorelin, Ulimorelin, and Capromorelin

In a cell-based BACMAM FLIPR assay measuring agonist activity at the human ghrelin receptor (GHSR-1a), SB-791016 (CAS 921861-18-9) achieved an EC50 of 0.158 nM [1]. This represents a 4.7-fold greater potency than anamorelin (EC50 = 0.74 nM in the same FLIPR assay format) , approximately 184-fold greater potency than ulimorelin (TZP-101; EC50 = 29 nM) [2], and approximately 19-fold greater potency than capromorelin (CP-424391; rat pituicyte EC50 = 3 nM) . Notably, SM-130686 is a partial agonist achieving only ~55% of ghrelin's maximal Ca2+ response, whereas SB-791016 has been characterized as a full agonist, indicating both potency and efficacy differentiation [3].

Ghrelin receptor agonism GHSR-1a FLIPR calcium mobilization assay EC50 potency ranking

Exceptional Selectivity Over Motilin Receptor: >1,000-Fold Window for CAS 921861-18-9 (GSK-894281/SB-791016)

GSK-894281 (SB-791016) was effective at human and rat ghrelin receptors at 1–10 nmol/L but was >1,000-fold less potent at the human motilin receptor [1]. The pEC50 at the human motilin receptor was reported as <4.9 (i.e., EC50 > ~12,600 nM) [2]. This selectivity window is critical because motilin receptor activation independently stimulates gastrointestinal smooth muscle contraction; cross-activation by a ghrelin-targeting agonist could confound in vivo gastrointestinal motility readouts and produce off-target effects. In contrast, ulimorelin (TZP-101), while also a ghrelin receptor agonist, has documented vasorelaxation effects mediated through α1-adrenoceptor antagonist activity (EC50 not fully characterized at motilin receptor) , underscoring that not all ghrelin agonists in this class share this selectivity profile.

Receptor selectivity Motilin receptor Off-target profiling Gastrointestinal safety pharmacology

Quantified CNS Penetration and Oral Bioavailability: Differentiating ADME Profile of CAS 921861-18-9 (GSK-894281/SB-791016)

In a rat pharmacokinetic study, GSK-894281 (SB-791016) demonstrated an oral bioavailability of 74% and a steady-state brain-to-blood concentration ratio of 0.7:1, confirming substantial CNS penetration [1]. In the same study, oral administration (1–100 mg/kg) produced a dose-related increase in fecal pellet output; at 10 mg/kg, fecal output was four times greater than vehicle control, with the compound remaining effective on eight successive days without tachyphylaxis [2]. For comparator context, capromorelin exhibits oral bioavailability of approximately 65% in rats and 44% in dogs [3], but lacks published quantitative brain-to-blood ratio data. Anamorelin is orally bioavailable, but specific brain penetration ratios have not been reported in primary literature with the same level of quantification [4]. The ability of GSK-894281 to access CNS ghrelin receptors at a brain-to-blood ratio of 0.7:1 is mechanistically critical for centrally mediated effects on defecation and food intake, as peripherally restricted ghrelin agonists do not trigger these responses.

CNS penetration Oral bioavailability Blood-brain barrier Pharmacokinetics In vivo defecation model

Optimal Research Application Scenarios for 4-tert-Butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921861-18-9) Based on Quantitative Differentiation Evidence


Preclinical Studies of Centrally Mediated Ghrelin Receptor Effects on Gastrointestinal Motility and Defecation

The compound's confirmed CNS penetration (brain-to-blood ratio 0.7:1) [1] and >1,000-fold selectivity over the motilin receptor [2] make it the ghrelin agonist of choice for studies that require clean dissection of central ghrelin-mediated defecation responses from peripheral motilin-driven prokinetic effects. Oral administration at 10 mg/kg in rats produces a robust, reproducible 4-fold increase in fecal output, sustained over eight consecutive days of dosing [3]. This profile is particularly suited to preclinical models of constipation, bowel clearance prior to colonoscopy, and post-operative ileus where central ghrelin receptor engagement is the hypothesized mechanism of action.

High-Sensitivity Ghrelin Receptor Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies

With an EC50 of 0.158 nM at the human ghrelin receptor [4], CAS 921861-18-9 is among the most potent small-molecule ghrelin agonists reported. This sub-nanomolar potency enables its use as a reference full agonist in competitive binding studies, calcium mobilization assays, and β-arrestin recruitment assays where high-sensitivity detection of receptor modulation is required. Its full agonist character (contrasting with the partial agonist SM-130686 at ~55% maximal efficacy [5]) allows it to define the maximal efficacy ceiling in assay validation protocols.

Oral Bioavailability-CNS Exposure Correlative Studies in Rodent Models

The 74% oral bioavailability combined with a quantified brain-to-blood ratio of 0.7:1 [6] provides a uniquely well-characterized ADME baseline for PK/PD correlative studies. Researchers investigating the relationship between plasma exposure, CNS concentrations, and pharmacodynamic endpoints (food intake, growth hormone release, defecation) can use the published PK parameters to model dose-exposure-response relationships with greater confidence than for comparators such as capromorelin or anamorelin, where CNS exposure metrics are either absent or not quantified.

Comparator Arm in Ghrelin Agonist Selectivity Profiling Panels

Given its >1,000-fold selectivity margin over the human motilin receptor (pEC50 <4.9) [7] and its distinct oxindole-sulfonamide structural scaffold, this compound serves as an optimal comparator for selectivity profiling of novel ghrelin receptor agonists. Its inclusion in receptor selectivity panels alongside less selective ghrelin agonists (e.g., ulimorelin with α1-adrenoceptor off-target activity) enables benchmarking of target selectivity across chemical series.

Quote Request

Request a Quote for 4-tert-butyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.